TG02 -

TG02

Catalog Number: EVT-8199539
CAS Number:
Molecular Formula: C23H24N4O
Molecular Weight: 372.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TG02 is a novel small molecule multi-kinase inhibitor. [] It is classified as a cyclin-dependent kinase (CDK) inhibitor, exhibiting potent inhibitory activity against multiple CDK subtypes, including CDK1, CDK2, CDK5, CDK7, and CDK9. [, , ] TG02 is also known to inhibit other kinases involved in various cellular processes, such as Janus-associated kinase 2 (JAK2), FMS-like tyrosine kinase 3 (FLT3), ERK5, and TYK2. [, , ] This unique multi-kinase inhibitory profile makes TG02 a valuable tool in scientific research, particularly in understanding the roles of these kinases in cancer cell proliferation, survival, and transcriptional regulation. [, , , , , , ]

Future Directions
  • Optimizing Clinical Applications: Conducting further clinical trials to determine the optimal dosage, scheduling, and combination therapies to maximize TG02's efficacy while minimizing potential side effects. [, , ]
Overview

SB1317, also known by its chemical name (16E)-14-methyl-20-oxa-5,7,14,27-tetraazatetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8(27),9,11,16,21,23-decaene, is a novel small molecule with significant potential in cancer therapy. It functions primarily as a potent inhibitor of cyclin-dependent kinase 2, Janus kinase 2, and FMS-like tyrosine kinase 3, exhibiting IC50 values of 13 nM for cyclin-dependent kinase 2, 73 nM for Janus kinase 2, and 56 nM for FMS-like tyrosine kinase 3. This compound has been synthesized and characterized for its pharmacological properties and therapeutic applications in oncology .

Source

SB1317 was developed as part of a broader effort to create selective kinase inhibitors that can modulate the activity of cyclin-dependent kinases and related pathways involved in cell proliferation and cancer progression. The compound's synthesis and biological evaluation have been documented in various scientific publications .

Classification

SB1317 is classified as a small molecule inhibitor targeting specific kinases involved in cell cycle regulation and signaling pathways relevant to cancer. It falls within the category of pharmacological agents designed to interfere with the activity of protein kinases that are often dysregulated in cancer cells.

Synthesis Analysis

Methods

The synthesis of SB1317 involves several key steps utilizing advanced organic chemistry techniques. The compound is synthesized through a multi-step process that includes:

  1. Macrocyclization: This technique is employed to enhance the stability and bioavailability of the compound.
  2. Copper-Catalyzed Reactions: The use of copper iodide in conjunction with sodium ascorbate allows for effective coupling reactions necessary for constructing the macrocyclic structure.
  3. Palladium-Catalyzed Cross-Coupling: This method is utilized to introduce specific functional groups into the molecular framework of SB1317.

Technical Details

The synthetic route typically begins with simpler precursors that are subjected to microwave irradiation to facilitate rapid reactions under controlled conditions. Yield optimization is often performed at each stage to ensure sufficient quantities of intermediates for subsequent steps .

Molecular Structure Analysis

Structure

SB1317 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The molecular formula is C23H24N4O, with a molecular weight of approximately 372.463 g/mol.

Data

  • Density: Approximately 1.1 g/cm³
  • Boiling Point: 577.1 °C at 760 mmHg
  • Flash Point: 302.8 °C
  • LogP: 4.76 (indicating moderate lipophilicity)

These properties suggest a compound that is relatively stable under standard laboratory conditions .

Chemical Reactions Analysis

Reactions

SB1317 undergoes various chemical reactions typical of small molecule inhibitors:

  1. Inhibition Mechanism: The compound inhibits the activity of cyclin-dependent kinases by binding to their active sites or allosteric sites, preventing substrate phosphorylation.
  2. Metabolism: In vitro studies indicate that SB1317 is primarily metabolized by cytochrome P450 enzymes CYP3A4 and CYP1A2.

Technical Details

The interaction with target kinases leads to downstream effects on cell cycle progression and apoptosis in cancer cells. Studies have shown that SB1317 can effectively induce cell cycle arrest and apoptosis in various tumor models .

Mechanism of Action

Process

The mechanism by which SB1317 exerts its effects involves:

  1. Target Binding: SB1317 binds specifically to cyclin-dependent kinase 2 and other kinases, inhibiting their activity.
  2. Cell Cycle Regulation: By inhibiting these kinases, SB1317 prevents the phosphorylation of key substrates like retinoblastoma protein (Rb), leading to cell cycle arrest at the G1/S checkpoint.

Data

The inhibition profile indicates that SB1317 selectively targets pathways critical for tumor growth while sparing normal cellular functions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid.
  • Solubility: Limited data available; further studies are needed to determine solubility in various solvents.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers within its structure.

Relevant analyses such as NMR spectroscopy confirm the structural integrity and purity of synthesized SB1317 .

Applications

SB1317 has significant potential applications in scientific research and clinical settings:

  • Cancer Treatment: As an inhibitor of key kinases involved in tumor growth, SB1317 is being investigated for its efficacy against various cancers.
  • Drug Development: The compound serves as a lead structure for developing more potent and selective inhibitors targeting similar pathways.

Research continues into optimizing SB1317's pharmacokinetic properties and expanding its therapeutic applications beyond oncology .

Properties

Product Name

SB1317

IUPAC Name

(16Z)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene

Molecular Formula

C23H24N4O

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2-

InChI Key

VXBAJLGYBMTJCY-IHWYPQMZSA-N

Canonical SMILES

CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1

Isomeric SMILES

CN1C/C=C\CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.